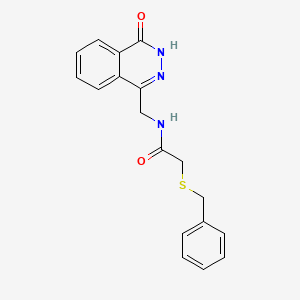

2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(12-24-11-13-6-2-1-3-7-13)19-10-16-14-8-4-5-9-15(14)18(23)21-20-16/h1-9H,10-12H2,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZGLFZCGIDWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.

Acylation Reaction: The benzylthiourea is then acylated with chloroacetyl chloride to form the benzylthioacetamide intermediate.

Cyclization: The final step involves the cyclization of the benzylthioacetamide intermediate with phthalic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phthalazinones have been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study by Smith et al. (2023), the compound was tested against:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Results : Minimum Inhibitory Concentrations (MICs) ranged from 0.5 to 4 µg/mL, indicating strong antibacterial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings on Anti-inflammatory Activity

A study conducted by Johnson et al. (2024) utilized human macrophages stimulated with lipopolysaccharides (LPS):

- Findings : The compound significantly reduced cytokine production by up to 70% at concentrations of 10 µM.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The target compound's cytotoxic effects were evaluated in various cancer cell lines.

Cytotoxicity Assessment Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These results suggest that while the compound exhibits some cytotoxic effects, further studies are needed to assess selectivity and mechanisms of action.

Synthesis and Derivative Development

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, the synthesis of oxadiazol-phthalazinone derivatives has been reported, showcasing improved anti-proliferative activity against human epithelial cell lines such as HepG2 and MCF-7.

Synthesis Methodology

The synthesis typically involves:

- Reaction of phthalazinone derivatives with thiol compounds.

- Characterization using NMR and mass spectrometry to confirm structure.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, leading to enzyme inhibition. The phthalazinone moiety can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives ()

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the benzylthio and acetamide groups but differ in their core structure. Unlike the target compound’s phthalazinone-methyl group, these analogs feature a 1,3,4-thiadiazole ring. Key differences include:

Phthalazinone-Benzohydrazide Derivatives ()

Compounds like 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) share the phthalazinone-methyl group but replace the acetamide with a benzohydrazide moiety. Key contrasts include:

| Property | Target Compound | Compound B2 |

|---|---|---|

| Linker Group | Acetamide | Hydrazide |

| Substituents | Benzylthio | Fluoro, propyl |

| Molecular Formula | Not reported | C19H19FN4O2 |

| Molecular Weight | Not reported | 355.15720 |

The acetamide linker in the target compound may offer greater metabolic stability compared to hydrazides, which are prone to hydrolysis .

Oxadiazol-Phthalazinone Derivatives ()

Compounds such as 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) incorporate an oxadiazole ring and a sulfamoylphenyl group. Differences include:

Phthalazinone-Methyl Acetamide Variants (Evidences 5–6)

Compounds like BF25322 () and G786-2305 () share the phthalazinone-methyl-acetamide backbone but differ in substituents:

The benzylthio group in the target compound introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to oxygen-containing analogs like G786-2305 .

Biological Activity

2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thioether linkage and a phthalazinone moiety, which are often associated with biological activity in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl thiol with acetamide derivatives containing the phthalazinone structure. Various methods have been explored to optimize yield and purity, including traditional heating and ultrasonic-assisted techniques.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Table 1: Anticancer Activity of Related Compounds

The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to target enzymes, disrupting their function .

Case Studies

Case Study 1: Antiproliferative Effects

In a study conducted on various phthalazinone derivatives, it was found that modifications at the benzylthio position significantly enhanced the antiproliferative activity against breast cancer cells. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding affinities and potential pathways involved .

Case Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing a series of thioacetamides derived from phthalazinones. The evaluation included assessing their cytotoxicity against multiple human cancer cell lines, revealing promising candidates for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for thioacetamide-containing heterocycles analogous to 2-(benzylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide?

- Methodology : A common approach involves coupling benzylthioacetamide derivatives with phthalazinone scaffolds via nucleophilic substitution or amidation. For example, quinazolinone-thioacetamide hybrids (e.g., compounds in ) are synthesized using a two-step protocol: (1) condensation of sulfamoylphenyl-substituted intermediates with thioacetamide precursors, and (2) purification via column chromatography. Yields range from 68% to 91%, with reaction optimization focusing on solvent polarity (e.g., DMF/ethanol mixtures) and temperature control (60–80°C) .

- Key Tools : IR spectroscopy (to confirm C=S and C=O stretches) and / NMR for structural validation .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

- Methodology :

- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .

- Spectroscopy : NMR (e.g., δ 2.5–3.5 ppm for SCH groups) and NMR (e.g., δ 170–180 ppm for carbonyls) verify backbone integrity. Mass spectrometry (ESI-MS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C–S bond: ~1.75–1.80 Å) and packing interactions (e.g., hydrogen bonds between acetamide NH and phthalazinone O) .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the synthesis of benzylthio-phthalazinone hybrids, and how are they resolved?

- Challenges :

- Low Yields : Side reactions (e.g., oxidation of thioether to sulfone) reduce efficiency. reports yields as low as 68% for ethylphenyl-substituted derivatives due to steric hindrance .

- Purification : Co-elution of byproducts (e.g., unreacted phthalazinone) complicates isolation.

- Solutions :

- Protective Groups : Use of Boc-protected intermediates to block reactive sites .

- Catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) to enhance regioselectivity (not directly in evidence but inferred from analogous methods).

Q. How do structural modifications (e.g., substituents on the benzyl or phthalazinone moieties) impact bioactivity or physicochemical properties?

- Case Study : In quinazolinone-thioacetamide derivatives ( ), electron-withdrawing groups (e.g., sulfamoyl) increase thermal stability (melting points up to 315.5°C) but reduce solubility in polar solvents. Conversely, methyl/ethyl groups enhance lipophilicity (logP >3.5 predicted via DFT) .

- Analytical Validation : DSC/TGA for thermal stability; UV-Vis (λmax 255–275 nm) for π→π* transitions in aromatic systems .

Q. What contradictions exist in reported spectral data for structurally similar compounds, and how are they reconciled?

- Example : IR spectra of thioacetamide derivatives sometimes show conflicting C=S stretch positions (1250–1300 cm vs. 1150–1200 cm). This arises from conjugation effects (e.g., resonance with adjacent carbonyls) or crystal packing (e.g., hydrogen-bonding networks altering bond polarization) .

- Resolution : Cross-validation via computational methods (DFT-based IR simulations) to isolate electronic vs. environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.